1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13-19(15-6-4-5-7-16(15)22-13)29(25,26)11-10-21-20(24)23-14-8-9-17(27-2)18(12-14)28-3/h4-9,12,22H,10-11H2,1-3H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFGTVBFSECQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure comprises a urea moiety linked to a dimethoxyphenyl group and an indole derivative, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Urea derivatives are known to modulate enzyme activity by acting as inhibitors or activators in biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cell lines.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Xia et al. | A549 | 49.85 | Induced apoptosis |
| Fan et al. | NCIH460 | 0.95 | Autophagy without apoptosis |
These findings suggest that 1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea may possess similar properties, warranting further investigation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The presence of the indole and sulfonamide groups is often associated with enhanced antibacterial activity. Preliminary studies on related compounds have shown effective inhibition against various bacterial strains.
Case Studies
Several studies have investigated similar compounds for their biological activities:
- Indole Derivatives : Research on indole-based ureas has demonstrated their efficacy as anticancer agents in vitro, showing significant inhibition of cell proliferation.
- Sulfonamide Compounds : Sulfonamide derivatives are well-documented for their antibacterial properties, indicating that the sulfonyl group in our compound could enhance its antimicrobial efficacy.
Research Findings
Recent investigations into the pharmacological effects of structurally related compounds have yielded promising results:
- Antitumor Activity : A study found that indole-based compounds could inhibit tumor growth in xenograft models, highlighting the potential of 1-(3,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea in cancer therapy.
- Synergistic Effects : Combinations of urea derivatives with other chemotherapeutic agents have shown enhanced efficacy in preclinical models.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea ()
Key Differences :
3-[2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea (C1, )
| Parameter | Target Compound | C1 Compound |
|---|---|---|
| Molecular features | Sulfonylethyl linker, 2-methylindole | Fluorophenyl, indol-3-yl (no sulfonyl) |
| Biological activity | Not reported (inference) | Biofilm inhibition in P. aeruginosa |
| Solubility | Likely higher (sulfonyl group) | Moderate (fluorine increases lipophilicity) |
Key Differences :
- The fluorophenyl group in C1 introduces electronegativity and lipophilicity, whereas the target compound’s dimethoxyphenyl group enhances resonance stabilization.
Urea Derivatives with Sulfonyl Groups
Glimepiride ()
| Parameter | Target Compound | Glimepiride |
|---|---|---|
| Core structure | Urea with sulfonylethyl-indole | Sulfonylurea with pyrroline and cyclohexyl |
| Therapeutic use | Not reported | Antidiabetic (NIDDM) |
| Pharmacokinetics | Inference: Moderate duration | Rapid onset, long duration of action |
Key Differences :
- Glimepiride’s pyrroline-carboxamido and trans-methylcyclohexyl groups create a bulky, lipophilic structure, while the target compound’s indole-sulfonyl group offers planar aromaticity and polarity.
Crystalline Analogs ()
The compound 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate shares a dimethoxyphenyl-urea motif but exists as an azanium salt with a hydrated crystal lattice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
